1-Monopalmitin

Description

Properties

IUPAC Name |

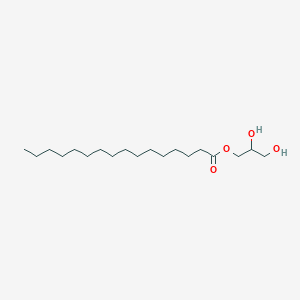

2,3-dihydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891470 | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Palmitoyl glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |

| Record name | 1-Monopalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydroxypropyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monopalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the function of 1-Monopalmitin in cell signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoacylglyceride, has emerged as a bioactive lipid with significant roles in cellular signaling, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the current understanding of this compound's function, focusing on its well-documented effects on the PI3K/Akt pathway and its role as a P-glycoprotein inhibitor. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and presents signaling pathways and experimental workflows as diagrams for enhanced clarity.

Core Signaling Functions of this compound

Current research primarily highlights two core functions of this compound in cell signaling:

-

Activation of the PI3K/Akt Pathway: In cancer cells, this compound acts as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This activation paradoxically leads to anti-proliferative and pro-apoptotic effects in specific cancer cell lines, suggesting a context-dependent regulation of this critical survival pathway.

-

Inhibition of P-glycoprotein (P-gp): this compound has been shown to inhibit the function of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature regarding the cellular effects of this compound.

| Cell Line | Effect | Parameter | Value | Reference |

| A549 (Lung Cancer) | Induction of Apoptosis | IC50 | 50-58 µg/mL | [1] |

| SPC-A1 (Lung Cancer) | Induction of Apoptosis | IC50 | 50-58 µg/mL | [1] |

| Caco-2 (Intestinal) | P-glycoprotein Inhibition | Concentration Range | 0.1-300 µM | [1] |

Table 1: Cytotoxic and P-glycoprotein Inhibitory Concentrations of this compound.

| Cell Line | Treatment | Effect | Observation | Reference |

| A549, SPC-A1 | 50 µg/mL; 20 h | Cell Cycle Arrest | G2/M phase arrest, p21 upregulation, Cyclin D1 downregulation | [1] |

| A549, SPC-A1 | 12.5-50 µg/mL; 48 h | Apoptosis | Activation of Caspase-3 and PARP cleavage, inhibition of IAPs | [1] |

| A549, SPC-A1 | 50 µg/mL; 8 h | Autophagy | LC3-II accumulation, p62 degradation | [1] |

Table 2: Effects of this compound on Cell Cycle, Apoptosis, and Autophagy Markers in Lung Cancer Cells.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound.

Caption: this compound-induced PI3K/Akt signaling pathway leading to apoptosis.

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Assessment of this compound-Induced Apoptosis via PI3K/Akt Pathway

This protocol describes how to investigate the pro-apoptotic effect of this compound and its dependence on the PI3K/Akt pathway in a cancer cell line (e.g., A549).

Caption: Experimental workflow for apoptosis assessment.

Materials:

-

A549 human lung carcinoma cell line

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

PI3K inhibitors: LY294002 and Wortmannin (stock solutions in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-cleaved Caspase-3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture: Culture A549 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

For PI3K inhibition experiments, pre-treat cells with LY294002 (e.g., 20 µM) or Wortmannin (e.g., 100 nM) for 1 hour.

-

Treat cells with the desired concentration of this compound (e.g., 50 µg/mL) or vehicle (DMSO) for the indicated time (e.g., 24-48 hours).

-

-

Western Blot Analysis:

-

After treatment, wash cells with ice-cold PBS and lyse them in protein lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

-

-

Flow Cytometry for Apoptosis:

-

After treatment, collect both adherent and floating cells.

-

Wash cells with PBS and resuspend in binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

-

P-glycoprotein Inhibition Assay using Rhodamine 123 Efflux

This protocol describes a method to assess the inhibitory effect of this compound on P-gp function using the fluorescent substrate Rhodamine 123 in a P-gp overexpressing cell line (e.g., Caco-2).

Caption: Workflow for P-glycoprotein inhibition assay.

Materials:

-

Caco-2 human colorectal adenocarcinoma cell line

-

DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Rhodamine 123 (stock solution in DMSO)

-

Verapamil (positive control for P-gp inhibition)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM until they form a confluent monolayer (typically 21 days post-seeding to allow for differentiation and P-gp expression).

-

Rhodamine 123 Loading:

-

Wash the Caco-2 cell monolayers twice with pre-warmed HBSS.

-

Incubate the cells with a loading solution of Rhodamine 123 (e.g., 5 µM) in HBSS for a defined period (e.g., 60 minutes) at 37°C.

-

-

Efflux and Inhibition:

-

After loading, wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

-

Add fresh, pre-warmed HBSS containing different concentrations of this compound (e.g., 0.1, 1, 10, 100, 300 µM), vehicle (DMSO), or a positive control inhibitor (e.g., 100 µM Verapamil).

-

Incubate the cells for a defined efflux period (e.g., 60-120 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

After the efflux period, wash the cells with ice-cold HBSS.

-

Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm).

-

Alternatively, detach the cells with trypsin and analyze the intracellular fluorescence by flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of Rhodamine 123 accumulation at each concentration of this compound relative to the vehicle control. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

-

Discussion and Future Directions

The current body of research strongly implicates this compound as a modulator of the PI3K/Akt pathway with significant anti-cancer properties, particularly in lung cancer models. Its ability to inhibit P-glycoprotein further highlights its potential as an adjuvant in chemotherapy to overcome multidrug resistance.

However, the broader role of this compound in cell signaling remains largely unexplored. Future research should aim to:

-

Investigate its effects in non-cancerous cells to understand its physiological roles.

-

Explore potential interactions with other major signaling pathways , such as those involving G-protein coupled receptors (GPCRs), protein kinase C (PKC), and intracellular calcium mobilization. Given its lipid nature, it is plausible that this compound could interact with membrane-associated signaling complexes.

-

Elucidate its metabolic fate and potential connection to the endocannabinoid system. As a monoacylglycerol, it is a potential substrate for monoacylglycerol lipase (MGL), an enzyme that also degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding this metabolic interplay could reveal novel signaling functions.

A deeper understanding of these aspects will be crucial for the development of this compound-based therapeutic strategies.

References

1-Monopalmitin natural sources and extraction

An In-depth Technical Guide to 1-Monopalmitin: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (1-O-palmitoyl-rac-glycerol), focusing on its natural origins and the methodologies for its extraction and purification. This compound is a monoacylglycerol containing the saturated fatty acid palmitic acid at the sn-1 position. It has garnered significant interest in the pharmaceutical and biomedical fields for its biological activities, including its potential as an anti-cancer agent.

Natural Sources of this compound

This compound is found as a natural product in a variety of plant and algal species. Its presence is often associated with the abundance of its constituent fatty acid, palmitic acid, which is the most common saturated fatty acid in animals and plants.[1][2]

Key natural sources identified include:

-

Algae: Notably extracted from Mougeotia nummuloides and the cyanobacterium Spirulina major (also known as Arthrospira platensis).[2][3] These organisms are considered primary sources for direct extraction of the compound.

-

Plants: It has been reported in plants such as Neolitsea daibuensis, Perilla frutescens, and Trichosanthes tricuspidata.[1]

While direct quantification in many sources is limited in the literature, the concentration of the precursor, palmitic acid, can indicate a source's potential. Spirulina, for instance, has a significant lipid fraction where palmitic acid is a major constituent.

Table 1: Palmitic Acid Content in Selected Natural Sources

| Natural Source | Palmitic Acid Content (% of total fatty acids) |

|---|---|

| Spirulina platensis | ~45-55% |

| Palm Oil | ~44% |

| Butterfat | ~25-29% |

| Cocoa Butter | ~24-28% |

Extraction and Purification Methodologies

The extraction and purification of this compound from natural sources, particularly microalgae, is a multi-step process involving initial lipid extraction followed by chromatographic purification. Furthermore, enzymatic synthesis represents a highly efficient alternative for producing high-purity this compound.

Solvent-Based Extraction

This is the most common initial step for isolating total lipids from biomass. The principle is to use organic solvents to solubilize lipids, separating them from other cellular components like proteins and carbohydrates.

-

Folch & Bligh and Dyer Methods: These classical methods use a chloroform:methanol mixture, often with water, to create a biphasic system.[4][5] The lipids, including monoglycerides, are partitioned into the lower chloroform layer, which is then collected.[5]

-

Soxhlet Extraction: This continuous extraction method uses a solvent like methanol or ethanol to efficiently extract lipids from a dried, solid sample over several hours.

-

Accelerated Solvent Extraction (ASE): A modern approach that uses elevated temperatures and pressures to reduce extraction times and solvent consumption compared to traditional methods.

Enzymatic Synthesis

Enzymatic methods offer high specificity and yield for producing monoglycerides. These are technically semi-synthetic routes but are crucial for generating high-purity compounds for research and drug development.

-

Lipase-Catalyzed Esterification/Transesterification: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), can catalyze the esterification of palmitic acid with glycerol or the transesterification of a palmitate ester (e.g., vinyl palmitate) with glycerol.[6] This method is highly efficient, environmentally friendly, and can be scaled for larger production.[6]

Purification

Following initial extraction, the crude lipid mixture requires purification to isolate this compound.

-

Column Chromatography: This is the primary technique for purification. Silica gel is used as the stationary phase, and a solvent system (mobile phase), typically a gradient of non-polar and polar solvents (e.g., hexane and ethyl acetate), is used to separate compounds based on their polarity. Monoglycerides are more polar than triglycerides and diglycerides and will elute later.

-

Crystallization: After chromatographic purification, repeated crystallization can be used to achieve very high purity of the final product.[6]

Table 2: Comparison of Key Extraction & Synthesis Methodologies

| Method | Principle | Advantages | Disadvantages | Typical Yield/Purity |

|---|---|---|---|---|

| Solvent Extraction | Differential solubility of lipids in organic solvents. | Effective for crude extraction from raw biomass; well-established. | Low selectivity; requires large solvent volumes; co-extracts other lipids. | Variable yield of crude extract; requires extensive purification. |

| Enzymatic Synthesis | Lipase-catalyzed esterification of glycerol with palmitic acid. | High specificity and yield; environmentally friendly; mild reaction conditions. | Higher initial cost (enzyme); requires purified precursors. | Yields can exceed 95% with >99% purity after purification.[7] |

| Supercritical Fluid Extraction (SFE) | Extraction using CO2 at its supercritical state, often with a co-solvent. | "Green" solvent; tunable selectivity by varying pressure/temperature. | High capital equipment cost; may require co-solvents for polar lipids. | Moderate to high, depending on optimization. |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Spirulina Biomass

This protocol outlines a standard laboratory procedure for the extraction and purification of this compound from dried Spirulina powder.

1. Sample Preparation:

- Lyophilize (freeze-dry) fresh Spirulina paste to obtain a fine, dry powder. This maximizes surface area and prevents enzymatic degradation.

- Alternatively, use commercially available high-quality, dried Spirulina powder.

2. Total Lipid Extraction (Adapted from Folch Method):

- Weigh 10 g of dried Spirulina powder into a 250 mL glass beaker.

- Add 100 mL of a 2:1 (v/v) chloroform:methanol solvent mixture.

- Homogenize the mixture for 5-10 minutes using a high-speed homogenizer or sonicator.

- Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove the solid biomass.

- Transfer the filtrate to a separatory funnel.

- Add 20 mL of 0.9% NaCl aqueous solution to the filtrate to induce phase separation.

- Mix gently by inverting the funnel several times and allow the layers to separate for at least 30 minutes.

- Collect the lower chloroform layer, which contains the total lipid extract.

- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3. Purification by Silica Gel Column Chromatography:

- Column Packing: Prepare a glass column (e.g., 40 mm diameter) with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane to create a slurry. Pack the column evenly to avoid air bubbles.

- Sample Loading: Dissolve the crude lipid extract in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the powder to the top of the packed column.

- Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

- Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

- Analysis: Spot fractions on a TLC plate and develop in a hexane:ethyl acetate system. Visualize spots using an appropriate stain (e.g., potassium permanganate or iodine vapor). This compound will be more polar than triglycerides and diglycerides.

- Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a lipase-catalyzed synthesis for high-yield production.

1. Reaction Setup:

- In a sealed reaction vessel, combine palmitic acid (1 equivalent) and glycerol (1.2-1.5 equivalents).

- Add a suitable organic solvent (e.g., tert-butanol or a solvent-free system if substrates are liquid at reaction temperature).

- Add immobilized lipase (e.g., Novozym 435) at a concentration of 10-20 g/L.[8]

2. Incubation:

- Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking (e.g., 180-200 rpm) for 24-48 hours.[8]

3. Termination and Enzyme Recovery:

- Stop the reaction by filtering the mixture to recover the immobilized enzyme, which can be washed and reused.

4. Product Purification:

- Evaporate the solvent from the filtrate.

- Purify the resulting product mixture using silica gel column chromatography as described in Protocol 1 (Step 3) to separate this compound from unreacted substrates and byproducts (diglycerides, triglycerides).

Mandatory Visualizations

Experimental Workflow

References

- 1. This compound | C19H38O4 | CID 14900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Apoptosis | TargetMol [targetmol.com]

- 3. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Microalgae Biomolecules: Extraction, Separation and Purification Methods [mdpi.com]

- 5. A Single-Step Method for Rapid Extraction of Total Lipids from Green Microalgae | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]

The Presence and Significance of 1-Monopalmitin in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoacylglycerol consisting of glycerol esterified with palmitic acid, is an emerging bioactive lipid with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. While traditionally studied in terrestrial plants, recent research has unveiled its presence and potential significance within diverse marine ecosystems. This technical guide provides a comprehensive overview of the discovery of this compound in various marine organisms, presenting quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this marine-derived compound.

Introduction: The Expanding Horizon of Marine Lipidomics

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Marine invertebrates, algae, and microorganisms have evolved unique metabolic pathways to thrive in extreme conditions, leading to the production of a wide array of secondary metabolites. Among these, lipids and their derivatives have garnered increasing attention for their diverse biological activities.

This compound (1-palmitoyl-rac-glycerol) is a simple lipid that has been identified as a constituent of various organisms. In recent years, its discovery in marine life, from microscopic algae to complex invertebrates, has opened new avenues for research and development. This guide focuses on the technical aspects of this compound discovery in the marine realm, providing the necessary data and methodologies to facilitate further exploration.

Quantitative Distribution of this compound in Marine Organisms

The concentration of this compound varies significantly across different marine taxa. While data for many marine organisms remains to be fully elucidated, recent studies have provided quantitative insights into its presence in microalgae and corals.

Table 1: Quantitative Analysis of this compound (MAG-C16:0) in Marine Microalgal Species

| Phylum | Class | Species | This compound (µg/mg of lipid extract) |

| Haptophyta | Coccolithophyceae | Emiliania huxleyi | 0.82 ± 0.05 |

| Ochrophyta | Bacillariophyceae | Skeletonema pseudocostatum | 0.63 ± 0.04 |

| Chaetoceros affinis | 0.97 ± 0.06 | ||

| Thalassiosira rotula | 0.59 ± 0.02 | ||

| Pseudo-nitzschia arenysensis | 0.31 ± 0.02 | ||

| Leptocylindrus danicus | 0.41 ± 0.01 | ||

| Cyclotella cryptica | 0.24 ± 0.02 | ||

| Phaeodactylum tricornutum | 1.52 ± 0.12 | ||

| Dinophyta | Dinophyceae | Amphidinium carterae | 0.66 ± 0.06 |

| Amphidinium massartii | 0.49 ± 0.09 | ||

| Alexandrium minutum | 0.75 ± 0.03 | ||

| Prorocentrum minimum | 0.55 ± 0.04 |

Data sourced from a 2024 study on bioactive monoacylglycerols in marine microalgae.

Table 2: Average Concentration of Mono-akyl-diacylglycerols (MADAGs) in Marine Corals

| Coral Type | Number of Species Analyzed | Average MADAG Concentration (% of total lipids) |

| Hard Corals | 49 | 4.6 ± 2.9 |

| Soft Corals | 59 | 14.7 ± 8.3 |

Note: This data represents the broader class of mono-akyl-diacylglycerols, which includes this compound. Specific quantification of this compound within the MADAG fraction of these corals requires further investigation. Data sourced from a comprehensive review on coral lipids.

While specific quantitative data for this compound in marine sponges is currently limited, the diverse and abundant lipid profiles of sponges suggest they are a promising source for future investigations. Lipidomics studies on various sponge species have revealed a complex array of fatty acids and glycerolipids, indicating the potential presence of this compound.

Experimental Protocols

Isolation and Quantification of this compound from Marine Microalgae

This protocol is adapted from a validated method for the analysis of monoacylglycerols in marine microalgae.

3.1.1. Materials and Reagents:

-

Lyophilized microalgal biomass

-

Methanol (MeOH), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Ultrapure water

-

Internal Standard (IS): 1-Arachidonoyl-d8-glycerol (or other suitable deuterated monoacylglycerol)

-

This compound analytical standard

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Centrifuge capable of 10,000 x g and 4°C

-

Nitrogen evaporator

-

Vacuum concentrator

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 or equivalent column

3.1.2. Extraction Procedure:

-

Weigh approximately 10 mg of lyophilized microalgal biomass into a 1.5 mL centrifuge tube.

-

Add 300 µL of MeOH and a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex thoroughly to ensure complete mixing and cell disruption.

-

Add 1 mL of MTBE and vortex for 1 hour at room temperature.

-

Induce phase separation by adding 250 µL of ultrapure water and vortexing for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase (MTBE layer) and transfer it to a clean 15 mL tube.

-

Re-extract the aqueous phase with an additional 500 µL of MTBE, vortex, and centrifuge as before.

-

Combine the organic phases.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Further dry the lipid extract in a vacuum concentrator.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., 100 µL of MeOH) for LC-MS analysis.

3.1.3. LC-MS Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations, each containing the same concentration of the internal standard.

-

Inject the prepared sample and calibration standards onto the LC-MS system.

-

Use a suitable gradient elution program to separate the lipids. For example, a gradient of water and methanol on a C18 column.

-

Monitor the [M+Na]+ or [M+H]+ adducts of this compound and the internal standard in the mass spectrometer using selected ion monitoring (SIM) or a similar targeted acquisition mode.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Quantify the amount of this compound in the sample by interpolating its peak area ratio on the calibration curve.

General Protocol for Lipid Extraction from Marine Invertebrates (Sponges and Corals)

This protocol provides a general framework for the extraction of lipids, including monoacylglycerols, from marine invertebrate tissues. Optimization may be required depending on the specific species and sample matrix.

3.2.1. Materials and Reagents:

-

Fresh or frozen invertebrate tissue

-

Dichloromethane (CH2Cl2), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ultrapure water

-

Homogenizer (e.g., tissue grinder, bead beater)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

3.2.2. Extraction Procedure (Modified Bligh-Dyer Method):

-

Homogenize a known weight of the invertebrate tissue in a mixture of CH2Cl2 and MeOH (1:2, v/v).

-

After homogenization, add an additional volume of CH2Cl2 to achieve a final solvent ratio of CH2Cl2:MeOH:H2O of 1:1:0.9 (v/v/v), accounting for the water content of the tissue.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Collect the lower organic phase (CH2Cl2 layer) containing the lipids.

-

Re-extract the aqueous phase with CH2Cl2.

-

Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.

-

The resulting total lipid extract can then be subjected to further purification and analysis, such as solid-phase extraction (SPE) to enrich for monoacylglycerols, followed by LC-MS or GC-MS for quantification.

Signaling Pathway Modulation

This compound has been shown to exert its biological effects, at least in part, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. The dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.

Marine-derived compounds are increasingly being recognized as potent modulators of this pathway. While research on the specific effects of this compound from marine organisms on this pathway is ongoing, studies on this compound from other sources have demonstrated its ability to activate PI3K/Akt signaling, leading to downstream effects such as the induction of apoptosis in cancer cells. In marine invertebrates, the PI3K/Akt pathway is known to play a crucial role in their immune response.

Visualizing the PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling cascade, a key target for many bioactive compounds, including those derived from marine organisms.

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow for Investigating this compound's Effect on Signaling Pathways

The following diagram outlines a typical experimental workflow to elucidate the mechanism of action of this compound on a specific signaling pathway in a marine invertebrate model.

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

The discovery of this compound in a variety of marine organisms, from microalgae to corals, highlights the vast potential of the marine environment as a source of novel bioactive compounds. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the distribution, biosynthesis, and therapeutic applications of this promising lipid molecule.

Future research should focus on:

-

Expanding Quantitative Analysis: Conducting comprehensive lipidomics studies on a wider range of marine invertebrates, particularly sponges, to establish a more complete picture of this compound distribution.

-

Elucidating Biosynthetic Pathways: Investigating the enzymatic machinery responsible for this compound synthesis in marine organisms to enable sustainable production through biotechnological approaches.

-

In-depth Mechanistic Studies: Delving deeper into the specific molecular targets and signaling pathways modulated by this compound in the context of marine invertebrate physiology and its potential for human therapeutic applications.

-

Synergistic Effects: Exploring the potential synergistic interactions of this compound with other marine-derived compounds to enhance its therapeutic efficacy.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a valuable lead compound for the development of new drugs and therapies.

Methodological & Application

Synthesis Protocol for High-Purity 1-Monopalmitin: An Application Note for Researchers

Abstract

This document provides detailed protocols for the synthesis of high-purity 1-Monopalmitin (1-palmitoyl-rac-glycerol), a monoacylglycerol with significant applications in the pharmaceutical and food industries.[1][2] this compound serves as a crucial excipient in drug delivery systems, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[] It is also a key component in the formation of lipid-based carriers like liposomes and micelles.[] This application note details two effective chemoenzymatic synthesis methods, purification strategies, and analytical characterization. Furthermore, it briefly discusses the biological activities of this compound, including its role as a P-glycoprotein inhibitor and an activator of the PI3K/Akt signaling pathway, making it a compound of interest for cancer research.[4]

Introduction

This compound, a glyceride formed from one molecule of palmitic acid and a glycerol backbone, is a versatile compound with established roles as an emulsifier and stabilizer in various formulations.[1][2][] In the context of drug development, its ability to enhance drug solubility and act as a carrier makes it an invaluable tool for formulation scientists.[] Moreover, emerging research has highlighted its potential as a bioactive molecule, capable of inducing apoptosis in cancer cells and modulating key cellular signaling pathways.[4][5] The synthesis of high-purity this compound is therefore critical for reproducible and reliable research in these fields. This note provides scalable and environmentally friendly enzymatic methods for its synthesis.[6]

Chemoenzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to purely chemical methods, often resulting in higher purity products with fewer side reactions. The following protocols are based on lipase-catalyzed reactions, which are known for their efficiency and specificity.

Method 1: Enzymatic Transesterification of Vinyl Palmitate with Glycerol

This method utilizes the lipase Novozym 435 to catalyze the transesterification between vinyl palmitate and glycerol.[6] This approach is noted for its simplicity and effectiveness without the need for absorbing glycerol onto a solid support.[6]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine vinyl palmitate (1 mmol) and glycerol (5 mmol).

-

Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE) as the solvent.[6]

-

Enzyme Addition: Add Novozym 435 lipase (10% w/w of total reactants).[6]

-

Reaction Conditions: Stir the mixture at ambient temperature for 6 hours.[6]

-

Enzyme Removal: After the reaction is complete, filter off the lipase.[6]

-

Purification: The crude product is purified by repeated crystallization to obtain pure this compound.[6]

Method 2: Enzymatic Esterification of 1,2-Acetonide Glycerol followed by Deprotection

This two-step method involves the protection of the glycerol backbone, enzymatic esterification with palmitic acid, and subsequent deprotection to yield this compound.[6] This method is considered simpler and safer than traditional chemical methods.[6]

Experimental Protocol:

Step 1: Enzymatic Esterification

-

Reaction Setup: Combine 1,2-acetonide glycerol (606 mmol) and palmitic acid in dichloromethane.

-

Enzyme Addition: Add Novozym 435 (10% w/w of total reactants).[6]

-

Reaction Conditions: Stir the reaction mixture at 55 °C for 10 hours.[6]

-

Work-up: After the reaction, remove the solvent under reduced pressure. The resulting 1,2-acetonide-3-palmitoyl glycerol is used directly in the next step.[6]

Step 2: Cleavage of the Acetonide Group

-

Reaction Setup: Dissolve the crude 1,2-acetonide-3-palmitoyl glycerol (500 mmol) in methanol.

-

Catalyst Addition: Add Amberlyst-15 as the catalyst.[6]

-

Reaction Conditions: Stir the mixture to facilitate the cleavage of the acetonide group.

-

Purification: The final product, this compound, is purified by repeated crystallization from the reaction mixture.[6]

Quantitative Data Summary

The following table summarizes the typical yields and purity obtained from the described synthesis methods.

| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Reference |

| Enzymatic Transesterification | Vinyl Palmitate, Glycerol | Novozym 435 | High | >99% | [6] |

| Enzymatic Esterification & Deprotection | 1,2-Acetonide Glycerol, Palmitic Acid | Novozym 435, Amberlyst-15 | High | >99% | [6] |

| Enzymatic Hydrolysis of Tripalmitin (for 2-Monopalmitin) | Tripalmitin | Thermomyces lanuginosa lipase | 8% | N/A | [7] |

Note: While the third entry is for 2-Monopalmitin, it provides a comparative enzymatic approach.

Analytical Characterization

High-purity this compound is typically a white to off-white solid at room temperature.[1][2] Its identity and purity can be confirmed using a variety of analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.[7] An example of an LC-MS method involves a Hypersil GOLD aQ C18 column with a mobile phase gradient of aqueous formic acid and methanol.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[7]

-

Melting Point: The reported melting point is approximately 75 °C.

Applications in Drug Development and Research

Excipient in Pharmaceutical Formulations

This compound is utilized as an excipient to stabilize and deliver active pharmaceutical ingredients (APIs).[] Its amphiphilic nature allows it to act as an emulsifier, enhancing the solubility and bioavailability of poorly water-soluble drugs.[1][] It is a key component in the development of lipid-based drug delivery systems such as liposomes and micelles.[]

Biological Activity

Recent studies have revealed that this compound possesses intrinsic biological activity. It has been shown to:

-

Inhibit P-glycoprotein (P-gp): This can increase the intracellular accumulation of drugs that are P-gp substrates, potentially overcoming multidrug resistance in cancer cells.[4]

-

Activate the PI3K/Akt Pathway: This signaling pathway is crucial for cell survival and proliferation.[4]

-

Induce Apoptosis in Cancer Cells: this compound can induce G2/M cell cycle arrest and caspase-dependent apoptosis in lung cancer cells, with IC50 values in the range of 50-58 µg/mL.[4][5]

Visualized Workflows and Pathways

Synthesis Workflow

Caption: Chemoenzymatic synthesis routes for high-purity this compound.

Biological Activity Pathway

References

- 1. CAS 542-44-9: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS 19670-51-0: this compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Apoptosis | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Monopalmitin as a Pharmaceutical Excipient

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Monopalmitin (also known as Glyceryl Monopalmitate) and its versatile applications as an excipient in pharmaceutical formulations. Detailed protocols for the preparation and characterization of various drug delivery systems utilizing this compound are provided to guide researchers in their formulation development efforts.

Introduction to this compound in Pharmaceuticals

This compound is a monoacylglycerol derived from palmitic acid and glycerol. It is a biocompatible and biodegradable lipid excipient widely employed in the pharmaceutical industry for its emulsifying, stabilizing, and lubricating properties. Its ability to form stable lipid matrices makes it a valuable component in the development of advanced drug delivery systems, including solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS). Furthermore, its waxy nature lends itself to applications as a lubricant and as a matrix-forming agent in controlled-release oral solid dosage forms.

Key Physicochemical Properties:

| Property | Value | Reference |

| Synonyms | Glyceryl Monopalmitate, 1-Palmitoyl-rac-glycerol | |

| Molecular Formula | C19H38O4 | |

| Molecular Weight | 330.5 g/mol | |

| Appearance | White to off-white powder or waxy solid | |

| Solubility | Insoluble in water; soluble in hot ethanol, chloroform, and other organic solvents |

Application in Solid Lipid Nanoparticles (SLNs)

This compound is an excellent lipid for the preparation of SLNs, which are colloidal drug carriers that offer advantages such as improved drug stability, controlled release, and targeted delivery. The solid lipid core of this compound encapsulates the drug, protecting it from degradation and allowing for sustained release.

Quantitative Data for SLNs Formulated with Glyceryl Monoesters

The following table summarizes typical characterization data for SLNs prepared with glyceryl monoesters (glyceryl monostearate, structurally similar to this compound) and propylene glycol monopalmitate, providing an expected range of values for formulators.

| Formulation Components | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Glyceryl Monostearate, Tween 20/80, Lecithin | Dibenzoyl Peroxide | 194.6 ± 5.03 to 406.6 ± 15.2 | - | - | 80.5 ± 9.45 | 0.805 ± 0.093 | |

| Glyceryl Monostearate, Tween 20/80, Lecithin | Erythromycin | 220 ± 6.2 to 328.34 ± 2.5 | - | - | 94.6 ± 14.9 | 0.946 ± 0.012 | |

| Glyceryl Monostearate, Tween 20/80, Lecithin | Triamcinolone Acetonide | 227.3 ± 2.5 to 480.6 ± 24 | - | - | 96 ± 11.5 | 0.96 ± 0.012 | |

| Propylene Glycol Monopalmitate:Glyceryl Monostearate (2:1 and 1:1) | Carvacrol | ~150 - 200 | < 0.3 | ~ -30 to -40 | > 98 | Up to 30 | |

| Glyceryl Monostearate, Tween 80 | Pterospermum acerifolium extract | ~20 - 30 | 0.230 - 0.450 | Negative | Increases with surfactant concentration | - |

Experimental Protocol: Preparation of this compound SLNs by High-Shear Homogenization

This protocol describes a common method for preparing SLNs using this compound.

Materials:

-

This compound (Solid Lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Co-surfactant (e.g., Lecithin, optional)

-

Purified Water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer (optional, for further size reduction)

-

Water bath

-

Magnetic stirrer

-

Particle size analyzer

-

Zeta potential analyzer

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the this compound by heating it 5-10°C above its melting point in a water bath.

-

Dissolve the lipophilic API in the molten lipid with continuous stirring to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant (and co-surfactant, if used) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

-

-

Homogenization (Optional):

-

For smaller and more uniform particle sizes, the pre-emulsion can be further processed through a high-pressure homogenizer for several cycles.

-

-

Cooling and Solidification:

-

Cool the hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting SLN dispersion.

-

Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., UV-Vis spectrophotometry, HPLC) after separating the free drug from the SLNs (e.g., by centrifugation or dialysis).

-

Figure 1: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) using this compound.

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can be a key component in SEDDS formulations, which are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsion formation enhances the solubilization and absorption of poorly water-soluble drugs.

Quantitative Data for SEDDS Formulations

The table below presents typical formulation compositions and resulting droplet sizes for SEDDS. While specific data for this compound is limited, the data for other mono- and di-glycerides provides a useful reference.

| Oil Phase Component(s) | Surfactant(s) | Co-surfactant(s)/Co-solvent(s) | Drug | Droplet Size (nm) | Reference |

| Medium Chain Triglycerides | Nonionic Surfactant | - | WIN 54954 | < 3000 | |

| Capryol 90 | Tween 80, Labrasol ALF | PEG-400 | Raloxifene | ~22 | |

| Capryol™ 90 | Cremophor® RH 40 | Transcutol® HP | Indomethacin | < 100 |

Experimental Protocol: Formulation and Evaluation of a this compound-Based SEDDS

This protocol outlines the steps for developing and characterizing a SEDDS formulation containing this compound.

Materials:

-

This compound (as part of the oil/lipid phase)

-

Oil (e.g., Capryol 90, medium-chain triglycerides)

-

Surfactant (e.g., Tween 80, Cremophor RH 40, Labrasol)

-

Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG-400)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Equipment:

-

Vortex mixer

-

Water bath

-

Magnetic stirrer

-

Particle size analyzer

Procedure:

-

Solubility Studies:

-

Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Prepare various ratios of oil, surfactant, and co-surfactant.

-

For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.

-

-

Preparation of the SEDDS Formulation:

-

Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

-

Heat the this compound and oil to form a homogenous lipid phase.

-

Add the surfactant and co-surfactant to the lipid phase and mix thoroughly.

-

Incorporate the API into the mixture and stir until it is completely dissolved.

-

-

Evaluation of Self-Emulsification:

-

Add a small volume of the SEDDS formulation to a larger volume of purified water in a beaker with gentle stirring.

-

Visually observe the formation of the emulsion and assess its clarity and stability.

-

-

Characterization:

-

Determine the droplet size and PDI of the resulting emulsion using a particle size analyzer.

-

Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and temperature cycling.

-

Conduct in vitro drug release studies using a dialysis bag method or a standard dissolution apparatus.

-

Application Notes and Protocols for Incorporating 1-Monopalmitin into Micelles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of 1-Monopalmitin into micelles, creating stable nanocarriers for various applications, including drug delivery. This compound, a monoacylglycerol, is an amphiphilic lipid that can self-assemble in aqueous solutions to form micelles. These micelles possess a hydrophobic core capable of encapsulating lipophilic molecules and a hydrophilic shell that interfaces with the aqueous environment.

Physicochemical Properties and Characterization

The successful formation and functionality of this compound micelles are dependent on several key physicochemical parameters. The following table summarizes critical data for the characterization of these micelles. It is important to note that while direct experimental values for this compound are not extensively available in the literature, data from closely related monoglycerides, such as glycerol monostearate (GMS), can provide valuable estimates.

| Parameter | Typical Value Range | Method of Determination | Significance |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of 10⁻² - 10⁻³ mol/dm³ | Tensiometry, Spectrophotometry (using a hydrophobic probe like iodine) | The minimum concentration of this compound required for micelle formation. A lower CMC indicates greater stability upon dilution. |

| Particle Size (Hydrodynamic Diameter) | 10 - 100 nm | Dynamic Light Scattering (DLS) | Influences the in vivo fate, biodistribution, and cellular uptake of the micelles. |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity of the micelle population. |

| Zeta Potential | Near-neutral to slightly negative (e.g., -5 to -20 mV) | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the micelles, which affects their stability in suspension and interaction with biological membranes.[1][2] |

| Encapsulation Efficiency (EE%) | Highly dependent on the properties of the encapsulated drug and the loading method. | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully entrapped within the micelles. |

| Drug Loading (DL%) | Dependent on the drug and this compound ratio. | UV-Vis Spectroscopy, HPLC | The weight percentage of the drug relative to the total weight of the micelle. |

Experimental Protocols

Two common and effective methods for the preparation of this compound micelles are the thin-film hydration method and the solvent evaporation method.

Protocol 1: Thin-Film Hydration Method

This method is a widely used technique for preparing liposomes and micelles from lipids.[3][4][5] It involves the formation of a thin lipid film followed by hydration with an aqueous solution.

Materials:

-

This compound (1-Palmitoyl-rac-glycerol)[6]

-

Organic solvent (e.g., chloroform, ethanol, or a mixture thereof)[6]

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Bath sonicator or probe sonicator

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Dissolution: Dissolve a known amount of this compound and the hydrophobic drug (if applicable) in a suitable organic solvent in a round-bottom flask. The solvent should be a good solvent for both the lipid and the drug.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the boiling point of the solvent to ensure gradual and uniform film formation on the inner surface of the flask.

-

Drying: Dry the thin film under a high vacuum for at least 2-3 hours to remove any residual organic solvent.

-

Hydration: Add the pre-heated aqueous buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of this compound. Gently agitate the flask to hydrate the film, leading to the spontaneous formation of a milky suspension of multilamellar vesicles.

-

Sonication: To reduce the size and lamellarity of the vesicles and form smaller, more uniform micelles, sonicate the suspension using a bath or probe sonicator.[7] Sonication should be performed in short bursts with intermittent cooling to prevent overheating and degradation of the components.

-

Purification: To remove any un-encapsulated drug or large aggregates, the micellar solution can be centrifuged or filtered through a syringe filter.[8]

Protocol 2: Solvent Evaporation Method

This method is particularly useful for encapsulating hydrophobic drugs within the core of the micelles.[9][10][11]

Materials:

-

This compound

-

Water-miscible organic solvent (e.g., acetone, ethanol)

-

Aqueous solution (e.g., deionized water, buffer)

-

Drug to be encapsulated (optional)

-

Magnetic stirrer

-

Beaker

Procedure:

-

Dissolution: Dissolve this compound and the hydrophobic drug in a small volume of a water-miscible organic solvent.

-

Addition to Aqueous Phase: Add the organic solution dropwise to a larger volume of aqueous solution while stirring continuously with a magnetic stirrer.

-

Micelle Formation and Solvent Evaporation: As the organic solvent diffuses into the aqueous phase and subsequently evaporates, the hydrophobic this compound molecules self-assemble into micelles, entrapping the drug in their core. Continue stirring until the organic solvent has completely evaporated.

-

Purification: The resulting micellar solution can be purified by centrifugation or filtration to remove any precipitated drug or larger aggregates.

Characterization of this compound Micelles

Accurate characterization of the prepared micelles is crucial to ensure their quality and suitability for the intended application.

Determination of Particle Size and Zeta Potential

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of micelles in an aqueous suspension.

-

Procedure:

-

Dilute a small aliquot of the micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS/ELS analysis.

-

Transfer the diluted sample to a cuvette.

-

Perform the measurement using a DLS/ELS instrument. The Z-average diameter and PDI will provide information on the average size and size distribution, while the zeta potential will indicate the surface charge.

-

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation.

-

Method: A common method involves the use of a hydrophobic fluorescent probe, such as pyrene, or a dye like iodine, whose spectral properties change upon partitioning into the hydrophobic micellar core.

-

Procedure (using Iodine):

-

Prepare a series of this compound solutions in the aqueous buffer with concentrations spanning the expected CMC.

-

Add a small, constant amount of a concentrated iodine/potassium iodide solution to each this compound solution.

-

Measure the absorbance of each solution at a specific wavelength (e.g., 366 nm) using a UV-Vis spectrophotometer.

-

Plot the absorbance as a function of this compound concentration. The CMC is determined from the inflection point of the curve, where a sharp increase in absorbance is observed.

-

Determination of Encapsulation Efficiency and Drug Loading

-

Method: The amount of drug encapsulated within the micelles is typically determined by separating the micelles from the un-encapsulated drug and then quantifying the drug in either fraction.

-

Procedure:

-

Separation: Separate the drug-loaded micelles from the aqueous phase containing the free drug using techniques such as centrifugation, dialysis, or size exclusion chromatography.

-

Quantification:

-

Direct Method: Disrupt the separated micelles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Quantify the drug concentration using a validated analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Indirect Method: Quantify the amount of free drug in the supernatant or dialysate. The amount of encapsulated drug is then calculated by subtracting the amount of free drug from the total initial amount of drug used.

-

-

Calculation:

-

Encapsulation Efficiency (EE%) = (Mass of drug in micelles / Total mass of drug used) x 100

-

Drug Loading (DL%) = (Mass of drug in micelles / Total mass of micelles) x 100

-

-

Visualizations

Caption: Experimental workflow for the preparation and characterization of this compound micelles.

Caption: Schematic of a this compound micelle with a hydrophobic core and hydrophilic shell.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Kamat Lab Thin Film Hydration Protocol [protocols.io]

- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1-Monopalmitin in Self-Emulsifying Drug Delivery Systems (SEDDS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Monopalmitin in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, co-surfactants, and drug substances that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This technology is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs.

Role of this compound in SEDDS

This compound, also known as glyceryl monopalmitate, is a monoglyceride of palmitic acid. In the context of SEDDS, it can function as a key component of the lipid phase . Its amphiphilic nature, arising from the presence of both a hydrophilic glycerol head and a lipophilic palmitic acid tail, allows it to act as a solubilizing agent for lipophilic drugs and contribute to the self-emulsification process.

The selection of the lipid component is crucial in SEDDS formulation as it can influence the drug's solubility, the droplet size of the resulting emulsion, and the overall bioavailability. Monoglycerides like this compound are often employed in these systems. For instance, other monoglycerides such as glyceryl monooleate have been successfully used in SEDDS formulations to enhance drug solubility and facilitate dispersion.[1]

Data Presentation: Formulation and Characterization of Monoglyceride-Based SEDDS

While specific data for this compound in publicly available literature is limited, the following tables summarize representative quantitative data from studies on SEDDS formulations utilizing similar monoglycerides, such as glyceryl monooleate. This information can serve as a valuable starting point for formulating with this compound.

Table 1: Representative Composition of Monoglyceride-Based SEDDS Formulations

| Component | Role | Concentration Range (% w/w) | Example (Glyceryl Monooleate-based)[1] |

| Monoglyceride (e.g., Glyceryl Monooleate) | Lipid Phase / Drug Solubilizer | 10 - 40 | 22.5% (as part of a 1:1.2 w/w mixture with oleic acid) |

| Surfactant (e.g., Tween 80, Cremophor EL) | Emulsifier | 30 - 60 | 50% (1:1 w/w mixture of Tween 80 and Cremophor EL) |

| Co-surfactant / Co-solvent (e.g., Propylene Glycol) | Aids emulsification and drug solubilization | 0 - 20 | Not specified in this formulation |

| Drug | Active Pharmaceutical Ingredient | Varies based on solubility | Cinnarizine / Ritonavir |

Table 2: Characterization Parameters of a Representative Monoglyceride-Based SEDDS

| Parameter | Method | Typical Values |

| Droplet Size | Dynamic Light Scattering (DLS) | < 200 nm for nanoemulsions (SNEDDS) |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 (indicating a narrow size distribution) |

| Zeta Potential | Electrophoretic Light Scattering | +/- 30 mV (indicating good colloidal stability) |

| Emulsification Time | Visual Observation | < 1 minute |

| Drug Release (in vitro) | USP Dissolution Apparatus II | > 85% release within 30 minutes |

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of this compound-based SEDDS.

Protocol for Solubility Studies

Objective: To determine the solubility of the drug in various oils (including this compound), surfactants, and co-surfactants to select appropriate excipients.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound

-

Other oils (e.g., oleic acid, medium-chain triglycerides)

-

Surfactants (e.g., Tween 80, Cremophor EL, Labrasol)

-

Co-surfactants (e.g., Propylene Glycol, Transcutol HP)

-

Vials, vortex mixer, shaking incubator, analytical balance, HPLC or UV-Vis spectrophotometer.

Method:

-

Add an excess amount of the API to a vial containing a known volume (e.g., 2 mL) of the selected excipient (this compound, surfactant, or co-surfactant).

-

Seal the vials and vortex for 10 minutes to facilitate initial mixing.

-

Place the vials in a shaking incubator at a controlled temperature (e.g., 37 °C) for 72 hours to reach equilibrium.

-

After incubation, centrifuge the samples to separate the undissolved drug.

-

Carefully collect the supernatant and dilute it with a suitable solvent.

-